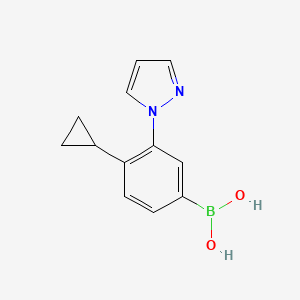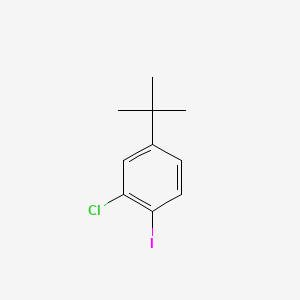
4-(Tert-butyl)-2-chloro-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)-2-chloro-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a tert-butyl group, a chlorine atom, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-chloro-1-iodobenzene can be achieved through several methods. One common approach involves the halogenation of 4-(Tert-butyl)phenol. The process typically includes the following steps:
Bromination: 4-(Tert-butyl)phenol is first brominated using bromine in the presence of a suitable catalyst to form 4-(Tert-butyl)-2-bromophenol.
Chlorination: The brominated compound is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to yield 4-(Tert-butyl)-2-chlorophenol.
Iodination: Finally, the chlorinated compound is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-2-chloro-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of compounds like 4-(Tert-butyl)-2-chloro-1-aminobenzene.
Oxidation: Formation of compounds like this compound-1-ol.
Reduction: Formation of compounds like 4-(Tert-butyl)-2-chlorobenzene.
Scientific Research Applications
4-(Tert-butyl)-2-chloro-1-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-chloro-1-iodobenzene involves its ability to undergo various chemical reactions due to the presence of reactive halogen atoms and the tert-butyl group. The compound can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)-2-chlorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-(Tert-butyl)-2-iodobenzene:
4-(Tert-butyl)-2-bromobenzene: Contains a bromine atom instead of chlorine or iodine, leading to different reactivity patterns.
Uniqueness
4-(Tert-butyl)-2-chloro-1-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which allows for a wide range of chemical transformations. The tert-butyl group also provides steric hindrance, influencing the compound’s reactivity and stability.
Properties
Molecular Formula |
C10H12ClI |
|---|---|
Molecular Weight |
294.56 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-1-iodobenzene |
InChI |
InChI=1S/C10H12ClI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |
InChI Key |
SAEILTHNFSKVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14085331.png)
![1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085335.png)
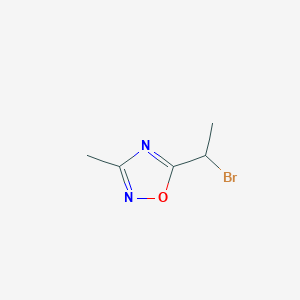
![[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol](/img/structure/B14085338.png)
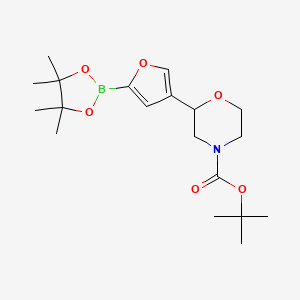
![1-(3-Phenoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085366.png)
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085383.png)
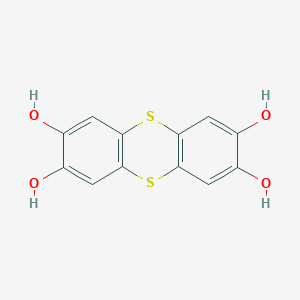
![1-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14085399.png)
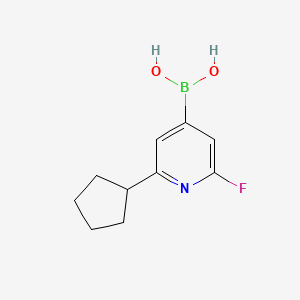

![Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14085408.png)
![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)
